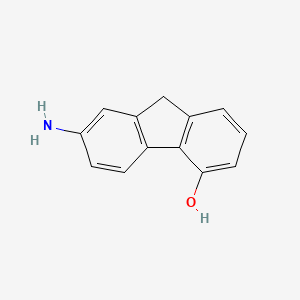![molecular formula C9H16Br2N2O2 B14358881 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide CAS No. 90436-03-6](/img/structure/B14358881.png)
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is an organic compound with the molecular formula C9H16Br2N2O2 It is a brominated amide derivative, characterized by the presence of bromine atoms and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide typically involves the reaction of 3-bromopropionyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The amide groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropylamine: A simpler brominated amine with similar reactivity.
3-Bromopropionamide: A related compound with a single bromine atom and an amide group.
N-(3-Bromopropyl)acetamide: Another brominated amide with a different alkyl chain length.
Uniqueness
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is unique due to its dual bromine atoms and extended alkyl chain, which confer distinct reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
90436-03-6 |
|---|---|
Fórmula molecular |
C9H16Br2N2O2 |
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H16Br2N2O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-7H2,(H,12,14)(H,13,15) |
Clave InChI |
XYTZUYQZZUICDL-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CCBr)CNC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


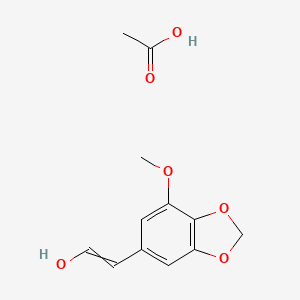
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
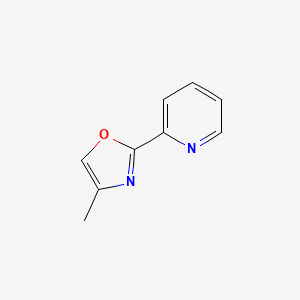
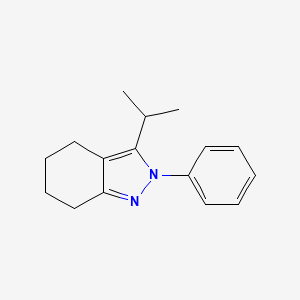

![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
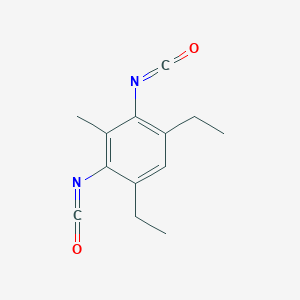

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
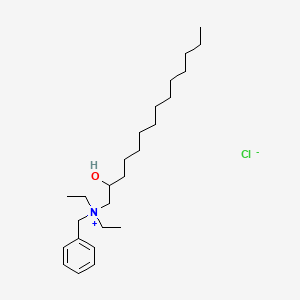
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
